

Application Note: Determination of Fluometuron in Soil Samples

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Compound of Interest

Compound Name: Fluometuron-desmethyl-d3

Cat. No.: B12412471

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Introduction

Fluometuron is a phenylurea herbicide used extensively for the control of broadleaf weeds and annual grasses in various agricultural settings, particularly in cotton cultivation.[1][2] Due to its persistence and potential for leaching into groundwater, monitoring its concentration in soil is crucial for environmental risk assessment and ensuring agricultural sustainability. This document provides a detailed protocol for the quantitative analysis of fluometuron in soil matrices using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[3][4] An alternative method using Gas Chromatography-Mass Spectrometry (GC-MS) is also briefly described.

Analytical Principle

The primary method outlined is based on solvent extraction of fluometuron from soil samples, followed by direct analysis of the extract by LC-MS/MS.[3] This approach leverages the high selectivity of tandem mass spectrometry, often eliminating the need for extensive sample cleanup procedures.[2][3] The principle involves:

- **Extraction:** Fluometuron is extracted from the soil matrix using an organic solvent mixture, typically acetonitrile and water.[3]
- **Separation:** The extract is injected into a High-Performance Liquid Chromatography (HPLC) system, where fluometuron is separated from other matrix components on a reversed-phase column.

- **Detection and Quantitation:** The analyte is detected by a tandem mass spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode. This involves monitoring specific precursor-to-product ion transitions, ensuring high specificity and sensitivity for accurate quantification.[3][5][6]

Data Presentation: Method Validation Parameters

The following table summarizes typical performance characteristics for the analysis of fluometuron in soil using different analytical methods.

Parameter	LC-MS/MS	GC-MS	Spectrophotometry
Limit of Quantification (LOQ)	0.01 mg/kg[2][3][7]	~0.025 mg/kg (analyte dependent)[8]	0.238 µg/mL[8]
Limit of Detection (LOD)	~0.003 mg/kg[3]	0.02 to 0.05 µg/L (in water)[1]	0.0787 µg/mL[8]
Recovery (%)	>90%[8]	Mean absolute recovery of 107% (multi-analyte method in water)[1]	82.12% to 97.80%[8]
Linearity (R ²)	>0.99	>0.99[9]	0.997[8]
Precision (RSD)	< 20%[3][6]	< 15%[9]	< 8.0%[8]

Experimental Protocols

Primary Protocol: LC-MS/MS Analysis of Fluometuron in Soil

This protocol is based on a widely validated method for determining fluometuron in soil, prioritizing simplicity and high throughput.[3]

1. Materials and Reagents

- Fluometuron analytical standard (Purity ≥ 99.5%)[7]

- Acetonitrile (HPLC or LC-MS grade)[3]
- Methanol (HPLC grade)[1]
- Deionized water (18.2 MΩ·cm)
- Formic Acid (optional, for mobile phase)
- Soil samples, homogenized and sieved (2-mm)[10]
- Glass bottles with PTFE-lined screw caps (250 mL)[3]
- Centrifuge tubes (50 mL)[3]
- Horizontal flatbed shaker[3]
- Centrifuge[3]
- Autosampler vials (2 mL)[3]

2. Standard Solution Preparation

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 10 mg of fluometuron standard into a 10 mL volumetric flask. Dissolve and bring to volume with acetonitrile. Store at 2-8 °C in an amber glass bottle.[7]
- Intermediate and Working Standards: Prepare a series of working standards (e.g., 0.5, 1, 5, 10, 50, 100 ng/mL) by serial dilution of the stock solution with an acetonitrile/water (50:50, v/v) mixture. These standards are used to build the calibration curve.[7]

3. Sample Preparation (Extraction)

- Weigh 10.0 g of homogenized soil into a 250 mL screw-cap glass bottle.[3]
- Add 100 mL of an acetonitrile/water (80:20, v/v) extraction solution to the bottle.[3]
- Seal the bottle and place it on a horizontal shaker. Shake for approximately 2 hours at room temperature.[3]

- Transfer a portion of the extract to a 50 mL centrifuge tube and centrifuge for 5 minutes at approximately 6500 x g.[3]
- Carefully collect an aliquot (e.g., 0.5 mL) of the supernatant (the centrifuged extract).[3]
- Dilute the aliquot with 0.5 mL of deionized water in an autosampler vial.[3]
- Vortex the vial to mix thoroughly before placing it in the LC-MS/MS autosampler for analysis.

4. LC-MS/MS Instrumental Conditions

- HPLC System: Agilent HPLC System or equivalent[3]
- Mass Spectrometer: API 5000 Triple Quadrupole Mass Spectrometer or equivalent[3]
- Column: C18 reverse-phase column (e.g., 100 x 4.6 mm, 3.5 μ m) with a compatible guard column.[3]
- Mobile Phase A: Water with 0.1% Formic Acid (optional)
- Mobile Phase B: Acetonitrile or Methanol with 0.1% Formic Acid (optional)
- Gradient Program:
 - Start with 95% A, hold for 1 min.
 - Ramp to 95% B over 5 min.
 - Hold at 95% B for 2 min.
 - Return to initial conditions and equilibrate for 2 min.
 - (Note: Gradient must be optimized for specific column and system).
- Flow Rate: 0.5 mL/min
- Injection Volume: 10 μ L
- Column Temperature: 40 °C

- Ionization Source: Electrospray Ionization (ESI), Positive Mode
- MS/MS Transitions (Fluometuron - $C_{10}H_{11}F_3N_2O$):
 - Precursor Ion (Q1): m/z 231.1
 - Product Ion (Q3 - Quantifier): m/z 72.1
 - Product Ion (Q3 - Qualifier): m/z 46.1 (Note: Transitions should be optimized on the specific instrument.)

Alternative Protocol: GC-MS Analysis

This method is suitable for laboratories equipped for gas chromatography and can be used for fluometuron and its degradation products.[\[1\]](#)

1. Sample Preparation

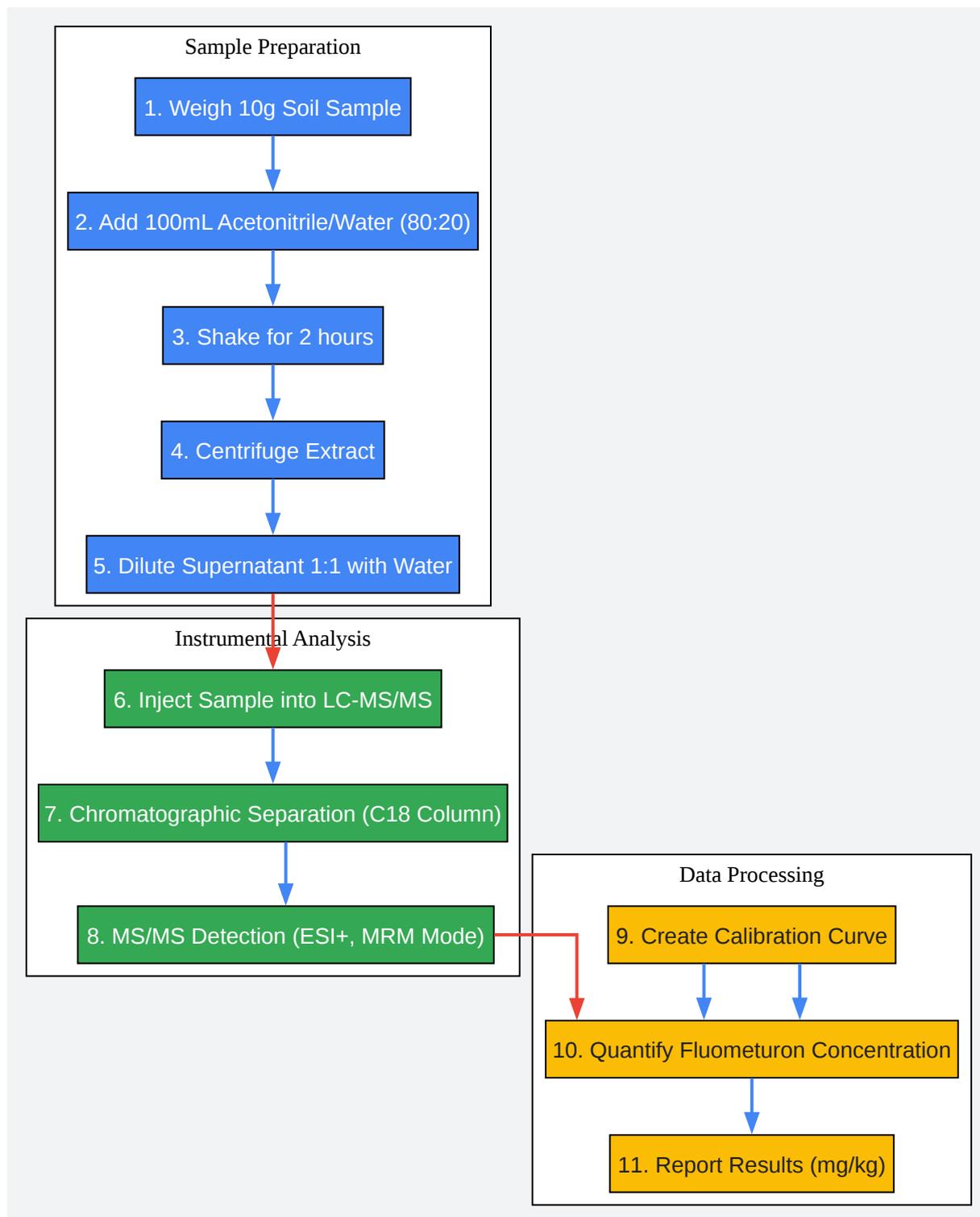
- Extraction can be performed as described in the LC-MS/MS protocol (Section 3).
- Alternatively, use a simple shaking extraction with 20 mL of acetonitrile for 10 g of soil, followed by shaking for 1 hour.[\[9\]](#)
- A "salting out" step with sodium chloride can be added to partition the analyte into the organic phase.[\[6\]](#)[\[9\]](#) The supernatant is then collected for analysis.

2. GC-MS Instrumental Conditions

- GC System: Agilent GC or equivalent
- MS System: Mass Spectrometer Detector
- Column: DB-5ms or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 μ m)
- Carrier Gas: Helium at a constant flow of 1 mL/min.[\[11\]](#)
- Injection: 2 μ L, splitless mode.[\[1\]](#)
- Inlet Temperature: 210 $^{\circ}$ C[\[1\]](#)

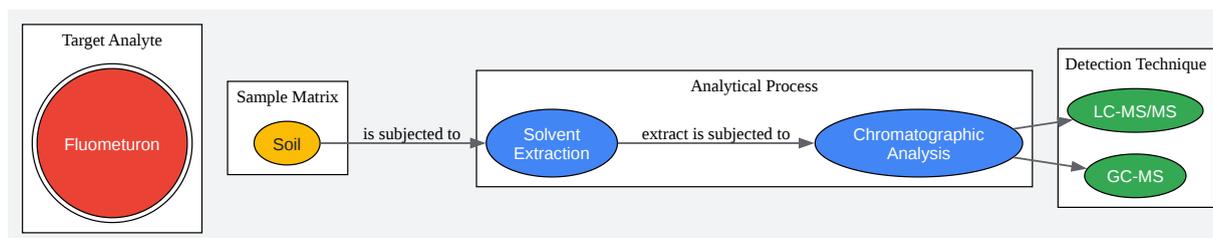
- Oven Program: 60 °C (hold 1 min), ramp to 200 °C at 6 °C/min, then ramp to 250 °C at 30 °C/min, hold for 4 min.[1]
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI)
 - Acquisition Mode: Selected Ion Monitoring (SIM)[1]
 - Ions to Monitor: Specific ions for fluometuron should be determined by injecting a standard (e.g., m/z 230, 165, 145).

Visualizations



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Caption: Workflow for LC-MS/MS analysis of fluometuron in soil.



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Caption: Logical relationship of fluometuron analysis in soil.

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